![molecular formula C13H12F6Si B13996078 Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- CAS No. 88444-80-8](/img/structure/B13996078.png)
Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- is an organosilicon compound characterized by the presence of trifluoromethyl groups and an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- typically involves the reaction of trimethylsilyl chloride with a suitable trifluoromethylated phenylacetylene derivative. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide (KOtBu) to facilitate the formation of the desired product . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture-sensitive side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding silanols or reduction to form silanes.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, organometallic reagents, and oxidizing or reducing agents. Reaction conditions often involve the use of catalysts, controlled temperatures, and inert atmospheres to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various functionalized silanes, while addition reactions can produce complex organic molecules with new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- is used as a building block for the synthesis of more complex organosilicon compounds
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in drug development. The trifluoromethyl groups can improve the metabolic stability and bioavailability of pharmaceutical compounds, making them more effective as therapeutic agents.
Industry
In the industrial sector, Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- is used in the production of advanced materials such as coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the development of high-performance materials.
Mécanisme D'action
The mechanism of action of Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl groups can influence the electronic properties of the compound, making it more reactive towards nucleophiles and electrophiles. Additionally, the ethynyl linkage provides a site for further functionalization, allowing for the creation of diverse chemical structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Trimethyl(phenyl)silane: A simpler analog without the trifluoromethyl groups, used in various organic synthesis reactions.
Ethynyltrimethylsilane: Contains an ethynyl group but lacks the trifluoromethyl substituents.
Uniqueness
Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- is unique due to the combination of trifluoromethyl groups and an ethynyl linkage, which imparts distinct electronic and steric properties. This combination makes it a versatile reagent in organic synthesis and a valuable component in the development of advanced materials and pharmaceuticals.
Propriétés
Numéro CAS |
88444-80-8 |
|---|---|
Formule moléculaire |
C13H12F6Si |
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
2-[2,4-bis(trifluoromethyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H12F6Si/c1-20(2,3)7-6-9-4-5-10(12(14,15)16)8-11(9)13(17,18)19/h4-5,8H,1-3H3 |
Clé InChI |
LISMJVAXIIPZNQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)
![N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline](/img/structure/B13996003.png)
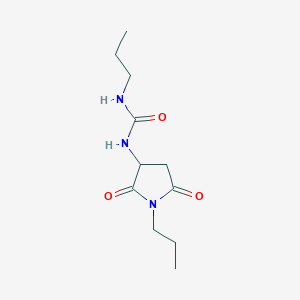
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)
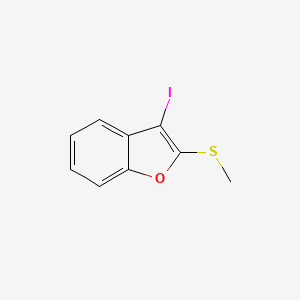
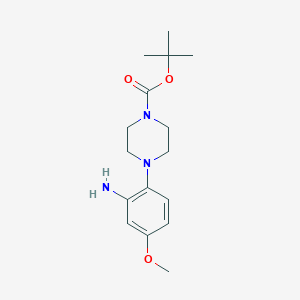

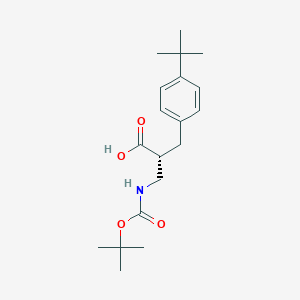
![4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine](/img/structure/B13996045.png)

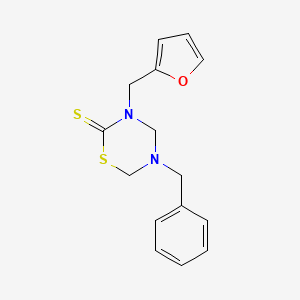

![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)

